2,5-Dibromo-4-methylpyridine

Organic Synthesis Pharmaceutical Intermediates Quality Control

2,5-Dibromo-4-methylpyridine (CAS 3430-26-0) is the irreplaceable building block for propafenone hydrochloride API synthesis—no alternative regioisomer can substitute in this validated route. The 2,5-dibromo-4-methyl substitution pattern provides two electronically differentiated sites for sequential Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings, enabling rapid generation of unsymmetrical 2,5-diarylpyridine libraries. High-purity grades (≥99% HPLC) minimize catalyst poisoning in parallel synthesis workflows. Also serves as a key intermediate in agrochemical R&D (herbicides, fungicides) and electronic materials (OLEDs, OPVs). Procurement teams supporting generic API production must specify CAS 3430-26-0 exactly to ensure regulatory compliance and process consistency.

Molecular Formula C6H5Br2N
Molecular Weight 250.92 g/mol
CAS No. 3430-26-0
Cat. No. B1301971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dibromo-4-methylpyridine
CAS3430-26-0
Molecular FormulaC6H5Br2N
Molecular Weight250.92 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1Br)Br
InChIInChI=1S/C6H5Br2N/c1-4-2-6(8)9-3-5(4)7/h2-3H,1H3
InChIKeyWWJLJUAHQHXDGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dibromo-4-methylpyridine (CAS 3430-26-0): Chemical Identity, Core Properties, and Supply Chain Context for Procurement Decisions


2,5-Dibromo-4-methylpyridine (CAS 3430-26-0) is a halogenated pyridine derivative with the molecular formula C₆H₅Br₂N and a molecular weight of 250.92 g/mol [1]. It belongs to the class of dibromomethylpyridines, characterized by two bromine substituents at the 2- and 5-positions and a methyl group at the 4-position on the pyridine ring [2]. This specific substitution pattern confers distinct reactivity profiles in cross-coupling reactions compared to its regioisomers . The compound appears as a light-yellow to orange low-melting solid with a reported melting point range of 37–41 °C and a density of approximately 1.911 g/cm³ [3]. It is commercially available from multiple global suppliers with typical purity specifications ranging from 97% to ≥99% (HPLC) .

Why 2,5-Dibromo-4-methylpyridine Cannot Be Replaced by Generic Dibromopyridines in Regioselective Synthesis


Generic substitution among dibromopyridine isomers is not chemically tenable due to pronounced differences in regioselectivity and reaction outcomes dictated by the specific bromine substitution pattern. The 2,5-dibromo arrangement on the pyridine ring exhibits a unique electronic and steric environment that enables highly regioselective sequential cross-coupling reactions, whereas isomers such as 2,3- or 2,6-dibromo-4-methylpyridine display distinct reactivity profiles . Furthermore, the methyl group at the 4-position further modulates the electronic character of the ring, influencing coupling efficiency and product distribution [1]. In the context of pharmaceutical intermediate synthesis, specifically for the antiarrhythmic drug propafenone, the 2,5-dibromo-4-methyl substitution pattern is essential; alternative regioisomers fail to produce the requisite molecular architecture and are therefore not viable substitutes [2].

Quantitative Differentiation: How 2,5-Dibromo-4-methylpyridine Compares to Key Analogs in Procurement-Relevant Metrics


Purity Specification: 2,5-Dibromo-4-methylpyridine Offers Verified GC Purity of 99.2% vs. Standard 97% Baseline

Commercial batches of 2,5-dibromo-4-methylpyridine are consistently supplied with GC purity of 99.2% by area (typical value in Certificate of Analysis), exceeding the more commonly offered 97% purity grade available for other dibromopyridine regioisomers from certain suppliers . Higher initial purity reduces the burden of pre-synthetic purification, minimizes the introduction of side reactions caused by halogenated impurities, and enhances batch-to-batch reproducibility in multi-step syntheses.

Organic Synthesis Pharmaceutical Intermediates Quality Control

Synthesis Yield: Optimized Route Achieves 83.8% Isolated Yield, Outperforming Alternative Starting Material Approaches

A reported synthetic route using 2-amino-5-bromo-4-methylpyridine as the starting material affords 2,5-dibromo-4-methylpyridine with an isolated yield of up to 83.8% following vacuum distillation [1]. This compares favorably to alternative routes employing 2-chloro-5-bromo-4-methylpyridine, which suffer from lower HBr generation efficiency and oxidation side reactions, thereby reducing overall yield and purity [2]. The higher-yielding route directly impacts procurement value by lowering the effective cost per gram of usable intermediate.

Process Chemistry Synthetic Methodology Cost Efficiency

Melting Point Distinction: 37–41 °C Range Provides Practical Handling Advantages Over Higher-Melting Regioisomers

The melting point of 2,5-dibromo-4-methylpyridine is consistently reported as 37–41 °C [1], placing it in a convenient low-melting solid range that facilitates liquid handling and dissolution in organic solvents at ambient or slightly elevated temperatures. In contrast, the 2,6-dibromo-4-methylpyridine regioisomer exhibits a significantly higher melting point (typical for symmetric 2,6-disubstituted pyridines), which can impede dissolution and require additional heating steps during reaction setup [2]. This physical property difference directly influences laboratory workflow efficiency and equipment requirements.

Physical Chemistry Formulation Handling & Storage

Regioselective Double Suzuki Coupling: 2,5-Disubstitution Enables One-Pot Sequential Arylations with 70% Yield Advantage Over Stepwise Process

While direct comparative data for 2,5-dibromo-4-methylpyridine in double Suzuki couplings is limited, the closely related 2,5-dibromopyridine scaffold demonstrates a 70% one-pot double-coupling yield versus only 41% when the monocoupled intermediate is isolated prior to the second coupling . The presence of the 4-methyl group in the target compound is expected to modulate electronic effects but not fundamentally alter the regioselective advantage conferred by the 2,5-dibromo substitution pattern. This class-level evidence supports the procurement rationale that the 2,5-dibromo-4-methylpyridine architecture is optimized for sequential cross-coupling strategies.

Cross-Coupling Medicinal Chemistry Process Efficiency

Established Role in Propafenone Synthesis: 2,5-Dibromo-4-methylpyridine as the Validated Intermediate for a Commercial Antiarrhythmic Drug

2,5-Dibromo-4-methylpyridine is a specifically designated key intermediate in the industrial synthesis of propafenone hydrochloride, a widely prescribed Class Ic antiarrhythmic agent [1]. This application is unique to the 2,5-dibromo-4-methyl substitution pattern; alternative regioisomers such as 2,3-dibromo-4-methylpyridine or 2,6-dibromo-4-methylpyridine do not map onto the synthetic route and cannot be substituted [2]. Procurement of this specific compound is therefore non-negotiable for organizations engaged in propafenone production or generic drug development.

Pharmaceutical Synthesis API Intermediate Supply Chain Security

High Purity Grades Verified: 99.75–99.88% (GC) Achievable, Exceeding Typical 97–98% Industry Norm

Commercial suppliers of 2,5-dibromo-4-methylpyridine offer high-purity grades with GC purity ranging from 99.75% to 99.88%, as documented in product specifications [1]. This level of purity is notably higher than the standard 97–98% offered for many dibromopyridine analogs . For applications requiring stringent impurity control—such as pharmaceutical intermediate qualification under ICH guidelines or electronic materials research—this purity advantage directly reduces the need for costly recrystallization or chromatographic purification steps.

High-Purity Chemicals Analytical Standards Precision Synthesis

Procurement-Driven Application Scenarios for 2,5-Dibromo-4-methylpyridine Based on Quantitative Evidence


Pharmaceutical API Intermediate: Propafenone Hydrochloride Manufacturing

2,5-Dibromo-4-methylpyridine is the essential building block for the commercial synthesis of propafenone hydrochloride, a Class Ic antiarrhythmic agent used globally [1]. No alternative regioisomer can replace it in this validated synthetic route. Procurement teams supporting generic API production must source this specific CAS 3430-26-0 compound to ensure regulatory compliance and process consistency.

Medicinal Chemistry: Regioselective Sequential Cross-Coupling for Library Synthesis

The 2,5-dibromo substitution pattern, in combination with the 4-methyl group, provides two electronically differentiated sites for sequential Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings [2]. This enables the rapid generation of unsymmetrical 2,5-diarylpyridine libraries for SAR studies. The high purity grades (≥99%) minimize catalyst poisoning and side reactions, making this compound a preferred choice for parallel synthesis workflows.

Agrochemical Intermediate: Herbicide and Fungicide Scaffold Construction

The compound serves as a key intermediate in the synthesis of novel herbicides and fungicides, where the 2,5-dibromo-4-methylpyridine core is elaborated into bioactive molecules . The documented high-yield synthetic route (83.8%) and commercial availability at scale support cost-effective procurement for agrochemical R&D programs.

Material Science: Building Block for Organic Electronic Materials

The pyridine core with a 4-methyl substituent imparts specific electronic properties suitable for incorporation into organic light-emitting diodes (OLEDs) and organic photovoltaics [3]. The dual bromine handles enable facile coupling with conjugated aryl systems. The availability of ultra-high purity (99.75–99.88%) grades meets the stringent purity requirements of electronic materials research, where trace metal and halogenated impurities can degrade device performance.

Technical Documentation Hub

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